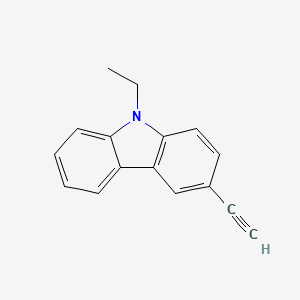

9-Ethyl-3-ethynyl-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of ethyl and ethynyl groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-ethynyl-9H-carbazole typically involves the following steps:

Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.

Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where 9-ethyl-9H-carbazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

9-Ethyl-3-ethynyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole nucleus, particularly at the 3- and 6-positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of acylated or sulfonated derivatives.

科学的研究の応用

Anticancer Activity

One of the most significant applications of 9-Ethyl-3-ethynyl-9H-carbazole is its role as an anticancer agent. Research indicates that it interacts with the p53 signaling pathway, which is crucial in regulating cell cycle and apoptosis, particularly in melanoma cells. The compound enhances phosphorylation of p53 at Ser15, leading to increased apoptosis rates in cancerous cells while sparing normal cells .

Case Study:

In vitro studies demonstrated that this compound significantly increased apoptosis in melanoma cells and inhibited their proliferation without affecting normal melanocytes. In vivo assays further confirmed reduced tumor growth and improved survival rates in animal models treated with this compound .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits potential antibacterial and antioxidant activities. These properties suggest its utility in developing therapeutic agents for various infections and oxidative stress-related conditions.

Organic Electronics

The compound is also explored for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for use in photorefractive materials, enhancing device performance.

Comparative Analysis:

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Anticancer, Organic Electronics | Enhances p53 pathway; OLED material |

| 9-Ethyl-9H-carbazole | Antioxidant, Antibacterial | Various biological activities |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Antitumor | Selective growth inhibition in melanoma |

作用機序

The mechanism of action of 9-ethyl-3-ethynyl-9H-carbazole involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the reactivation of the p53 pathway, leading to increased apoptosis and inhibition of cell proliferation in melanoma cells . The compound enhances the phosphorylation of p53 at Ser15 and activates the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, contributing to its antitumor effects .

類似化合物との比較

Similar Compounds

9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Used in the synthesis of bis-thiosemicarbazone compounds with antioxidant properties.

Uniqueness

9-Ethyl-3-ethynyl-9H-carbazole stands out due to the presence of both ethyl and ethynyl groups, which enhance its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization and covalent linkage to other molecules, making it a versatile compound for various research and industrial applications.

生物活性

9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole that has garnered attention for its potential biological activities, particularly in cancer research. This compound is noted for its interactions with the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis, particularly in melanoma cells.

- Molecular Formula : C15H13N

- Molecular Weight : 219.28 g/mol

- CAS Number : 102792-38-1

The primary biological activity of this compound involves its interaction with the p53 pathway:

- Target : The compound targets the p53 protein, a major tumor suppressor frequently mutated in various cancers. Approximately 84% of human melanomas have wild-type p53, making it an ideal target for therapeutic intervention .

Mode of Action

- Phosphorylation of p53 : The compound enhances the phosphorylation of p53 at Ser15 in melanoma cells, leading to increased apoptosis.

- Apoptosis Induction : It promotes apoptosis through the upregulation of caspase activities, which are critical for the apoptotic process. The presence of caspase inhibitors significantly abrogates this effect, indicating that caspases are essential mediators in this pathway .

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity:

- Cell Growth Inhibition : The compound inhibits the growth of melanoma cells by inducing apoptosis and senescence. In vitro studies show a strong inhibitory effect on both BRAF-mutated and wild-type melanoma cells, while having minimal effects on normal human melanocytes .

| Cell Line | Effect on Growth | Mechanism |

|---|---|---|

| BRAF-mutated melanoma | Strong inhibition | Apoptosis via p53 pathway |

| Wild-type melanoma | Strong inhibition | Apoptosis via p53 pathway |

| Normal melanocytes | Minimal effect | N/A |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption and Distribution : Studies suggest that the compound has favorable properties for absorption across biological membranes, potentially enhancing its efficacy as an anticancer agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on melanoma cells, revealing that it significantly increased apoptosis rates and reduced cell proliferation without affecting normal cells .

- In Vivo Assays : Animal models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates, supporting its potential as a therapeutic agent against melanoma .

Comparative Analysis with Similar Compounds

Several related compounds have been studied for their biological activities:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Antitumor activity against melanoma | Activation of p53 signaling |

| 9-Ethyl-9H-carbazole | Antioxidant and antibacterial properties | Various pathways |

特性

IUPAC Name |

9-ethyl-3-ethynylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSABLKFBUDPGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699665 |

Source

|

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102792-38-1 |

Source

|

| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。